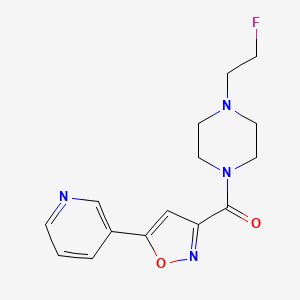
(4-(2-Fluoroethyl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-Fluoroethyl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone, also known as FLPIM, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of isoxazoles and is used in various studies to understand its mechanism of action and its effects on biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
A study on a structurally similar compound, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, revealed its synthesis and evaluation for antiproliferative activity. The compound's structure was characterized using various spectroscopy techniques and confirmed by X-ray diffraction, highlighting its potential in drug discovery processes due to the stabilization by inter and intra-molecular hydrogen bonds (Benaka Prasad et al., 2018).
Anticonvulsant Agents
Research on derivatives of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone as sodium channel blockers and anticonvulsant agents found that specific derivatives exhibited potent anticonvulsant activities, suggesting a promising avenue for the development of new anticonvulsant drugs (Malik & Khan, 2014).
Antimicrobial Activity
A study on the synthesis and antimicrobial activity of new pyridine derivatives, including compounds similar to "(4-(2-Fluoroethyl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone", demonstrated variable and modest activity against bacteria and fungi. This suggests its potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Receptor Agonist Potential
The compound's structural relatives have been investigated for their agonistic activity at 5-HT1A receptors, indicating potential applications in treating neuropathic pain and depression. These studies highlight the compound's promising pharmacological profile in modulating receptor activity to achieve therapeutic effects (Vacher et al., 1999).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
It is known that similar compounds act as inhibitors of ents, with more selectivity towards ent2 than ent1 . This inhibition could potentially disrupt the normal function of these transporters, leading to changes in nucleotide synthesis and adenosine regulation.
Biochemical Pathways
Therefore, inhibition of these transporters could potentially affect these biochemical pathways .
Result of Action
The inhibition of ents could potentially disrupt nucleotide synthesis and adenosine regulation, leading to various downstream effects .
Eigenschaften
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c16-3-5-19-6-8-20(9-7-19)15(21)13-10-14(22-18-13)12-2-1-4-17-11-12/h1-2,4,10-11H,3,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJXXFZOBNBWNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)C2=NOC(=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Fluoroethyl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-A]pyrazin-2-amine](/img/structure/B2878854.png)

![N-(tert-butyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2878860.png)
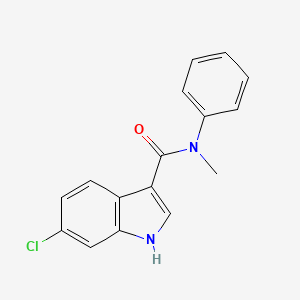
![{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride](/img/structure/B2878862.png)
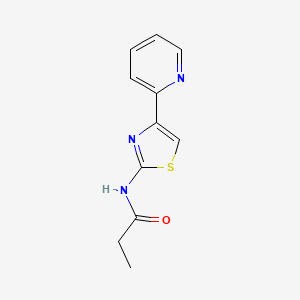
![3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2878866.png)
![2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzamide](/img/structure/B2878867.png)
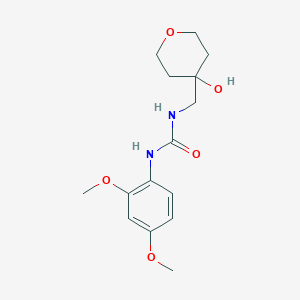
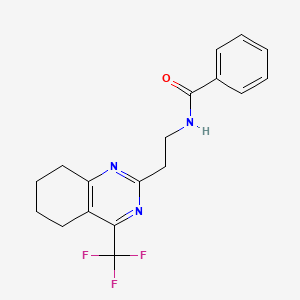
![1-(3-morpholin-4-yl-3-oxopropyl)-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2878872.png)
![2-chloro-N-[(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-ethylquinoline-4-carboxamide](/img/structure/B2878875.png)
![N-(4-fluorophenyl)-2-[4-[oxo(1-piperidinyl)methyl]-1-piperazinyl]acetamide](/img/structure/B2878876.png)
